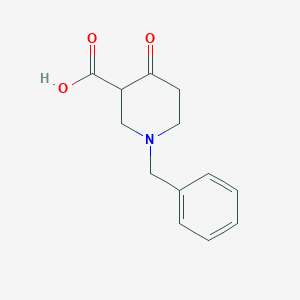

1-Benzyl-4-oxopiperidine-3-carboxylic acid

Vue d'ensemble

Description

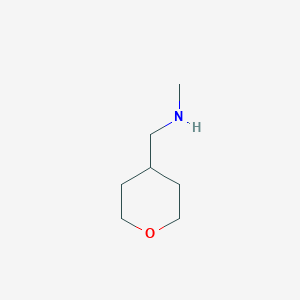

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a compound that is not directly mentioned in the provided papers, but its structure and synthesis can be inferred from related compounds discussed in the research. The compound appears to be a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The 1-benzyl group indicates a benzyl substituent attached to the first carbon of the piperidine ring, the 4-oxo group denotes a ketone at the fourth position, and the 3-carboxylic acid group suggests a carboxylic acid moiety at the third position.

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers provided. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized through a series of steps starting from 4-methylpyridinium, followed by an SN2 substitution, borohydride reduction, oxidation, and finally debenzylation and acylation to obtain the target product . Although the exact synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid is not detailed, similar methodologies could potentially be applied, with modifications to introduce the benzyl group and the carboxylic acid at the respective positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring with one nitrogen atom. The stereochemistry of such compounds is important, as seen in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, where the reaction with L-selectride leads to cis isomers, and subsequent reactions can afford trans isomers . The molecular structure of 1-Benzyl-4-oxopiperidine-3-carboxylic acid would include a similar piperidine core with specific substituents that influence its stereochemistry and reactivity.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse. For example, the Mitsunobu reaction is used to convert hydroxypiperidine derivatives to their corresponding trans isomers . The reactivity of the ketone and carboxylic acid groups in 1-Benzyl-4-oxopiperidine-3-carboxylic acid would allow for further functionalization through reactions such as reduction, esterification, or amidation, although specific reactions for this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. For instance, the presence of a tert-butyl group can increase steric bulk, while a carboxylate group can confer water solubility . The benzyl group in 1-Benzyl-4-oxopiperidine-3-carboxylic acid would contribute to its hydrophobic character, and the ketone could participate in hydrogen bonding. The exact properties would depend on the specific substituents and their positions on the piperidine ring.

Applications De Recherche Scientifique

Synthesis Applications

Stereoselective Syntheses : 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its derivatives play a role in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative, reacts with L-selectride in tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The Mitsunobu reaction of these products leads to trans isomers, demonstrating the compound's utility in stereochemical synthesis applications (Boev et al., 2015).

Synthesis of Protein Tyrosine Kinase Inhibitors : This compound is an important intermediate in synthesizing protein tyrosine kinase inhibitors like CP-690550. An efficient synthesis process for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate, involves several steps starting from 4-methylpyridinium. The process highlights the compound's role in the synthesis of significant pharmaceutical agents (Chen Xin-zhi, 2011).

Enantioselective Benzylation : The compound is utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method offers moderate enantioselectivity and is useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates lead to the formation of 6- and 6,8-substituted derivatives. These reactions are significant for studying stereochemical aspects and further transformations of the products, highlighting the compound's role in complex organic synthesis (Vafina et al., 2003).

- tripodal carboxylate ligand related to 1-Benzyl-4-oxopiperidine-3-carboxylic acid. This highlights its application in the field of materials science, particularly in the development of metal-organic frameworks (MOFs) for various potential applications (Zhao et al., 2009).

Asymmetric Synthesis of Proteinkinase Inhibitors : The compound is also pivotal in the asymmetric synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate for the synthesis of CP-690550, a proteinkinase inhibitor. This synthesis route is noteworthy for its potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Synthesis of Pyrido[3,4-d]pyrimidines : A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines via condensation with morpholine-4-carboxamidine demonstrates the compound's role in the synthesis of complex heterocyclic compounds. This showcases its utility in the creation of diverse chemical structures for various applications (Kuznetsov et al., 2007).

Safety And Hazards

The safety and hazards associated with 1-Benzyl-4-oxopiperidine-3-carboxylic acid include the need to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-benzyl-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQNFTHBRZIIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624486 | |

| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-oxopiperidine-3-carboxylic acid | |

CAS RN |

85277-13-0 | |

| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

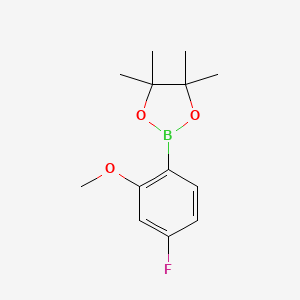

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

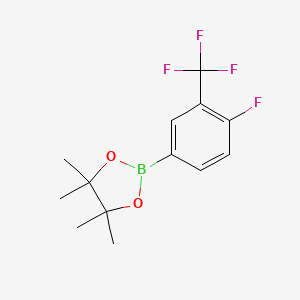

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

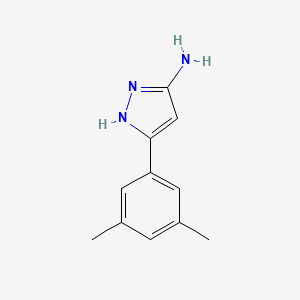

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)